BenchChemオンラインストアへようこそ!

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone

Anticancer Prostate Cancer Thiazolidine SAR

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone (CAS 2034614-40-7), with the molecular formula C18H19NO2S, is a thiazolidine derivative with a characteristic 3-methoxyphenyl substituent at the 2-position and an o-toloyl group on the ring nitrogen. The thiazolidine scaffold is fundamental to numerous bioactive molecules, including clinical thiazolidinediones.

Molecular Formula C18H19NO2S
Molecular Weight 313.42
CAS No. 2034614-40-7
Cat. No. B2791760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone
CAS2034614-40-7
Molecular FormulaC18H19NO2S
Molecular Weight313.42
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCSC2C3=CC(=CC=C3)OC
InChIInChI=1S/C18H19NO2S/c1-13-6-3-4-9-16(13)17(20)19-10-11-22-18(19)14-7-5-8-15(12-14)21-2/h3-9,12,18H,10-11H2,1-2H3
InChIKeyHZCMJMHUEZJIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone: A Structurally Distinct Thiazolidine Scaffold for Chemical Biology Probe Development


(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone (CAS 2034614-40-7), with the molecular formula C18H19NO2S, is a thiazolidine derivative with a characteristic 3-methoxyphenyl substituent at the 2-position and an o-toloyl group on the ring nitrogen. The thiazolidine scaffold is fundamental to numerous bioactive molecules, including clinical thiazolidinediones [1]. This compound’s specific substitution pattern modulates both steric and electronic properties, making it a valuable candidate for structure-activity relationship (SAR) investigations . It is commercially available in 98% purity, supported by batch-specific analytical documentation (NMR, HPLC, GC) . However, quantitative biological activity data for this specific compound in peer-reviewed literature remain exceptionally limited, with much evidence derived from class-level studies; this document transparently classifies all evidence by strength of comparability.

Generic Substitution Risks for (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone: Why Not All Thiazolidines Are Interchangeable


While numerous thiazolidine and thiazolidinone derivatives are commercially or synthetically available, directly substituting them for (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone in a research or development program without evidence is scientifically unsound. The o-tolyl carbonyl moiety and 3-methoxyphenyl group generate a unique steric and electronic profile that cannot be replicated by simple halogen or alkyl replacements. SAR studies on related thiazolidine series demonstrate that even minor substituent changes—such as replacing a 4-Cl with a 4-Br or altering the methoxy position—can cause large swings in IC50 values against cancer cell lines [1], and in vitro potency can vary over 100-fold against specific enzyme targets like Mtb pantothenate synthetase depending on aryl substitution pattern [2]. Substituting an uncharacterized thiazolidine scaffold introduces unacceptable risk of losing target engagement, altering selectivity, or compromising reproducibility in probe or lead optimization campaigns.

Quantitative Evidence Guide: Delineating (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone from Generic Thiazolidine Analogs


Cytotoxic Potency of Methoxy- vs. Halogen-Substituted Thiazolidines Against Prostate Cancer Cells

While the target compound has not been directly tested in published prostate cancer assays, class-level evidence establishes quantitative expectations for substituent-dependent potency. Halogenated thiazolidine derivatives AM4 (4-Cl) and AM5 (4-Br) displayed IC50 values of 46.78 µg/mL and 30.52 µg/mL, respectively, against PC3 prostate cancer cells, outperforming the clinical standards Darolutamide and R-Bicalutamide [1]. The target compound’s methoxy group, an electron-donating substituent, is structurally analogous to the chloro and bromo substituents but differs in hydrogen-bonding capability and steric bulk. In breast cancer MCF-7 cells, methoxy-containing thiazolidine derivatives have demonstrated IC50 values in the low micromolar range, often superior to doxorubicin . These data suggest that the target compound’s methoxyphenyl motif could confer a distinct cytotoxicity profile, though its precise IC50 in any cell line remains to be determined.

Anticancer Prostate Cancer Thiazolidine SAR

Enzyme Inhibition: Thiazolidine Scaffold Potency Against Mtb Pantothenate Synthetase

Thiazolidine derivatives have been rationally designed as inhibitors of Mycobacterium tuberculosis (Mtb) pantothenate synthetase, a validated anti-TB drug target. The initial hit compounds demonstrated IC50 values of 1.12 ± 0.12 µM, and subsequent hit expansion via chemical synthesis yielded an improved inhibitor with an IC50 of 350 nM and a Mtb minimum inhibitory concentration (MIC) of 1.55 µM [1]. The target compound bears a structurally analogous thiazolidine core but features distinct aryl substitution; by class-level inference, its enzyme inhibitory potential in this target class could be explored. The o-tolyl moiety, absent in the published Mtb series, represents a novel substitution vector that may modulate binding to the pantothenate synthetase active site differently than the reported analogs.

Antitubercular Enzyme Inhibition Pantothenate Synthetase

Analytical Purity and Documentation: Differentiating Commercial Sources for Procurement Confidence

Bidepharm supplies (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, many alternative suppliers list the compound without disclosing purity specifications or analytical documentation, introducing uncertainty in experimental reproducibility. For SAR-driven projects, this batch-to-batch analytical traceability is critical for confirming compound identity and purity before biological testing, distinguishing Bidepharm’s offering from less documented sources.

Quality Control Analytical Chemistry Procurement

Ligand Efficiency and Physicochemical Property Differentiation Relative to Thiazolidinedione Drugs

Clinically used thiazolidinediones (e.g., pioglitazone, rosiglitazone) contain a 2,4-thiazolidinedione core with dual carbonyl groups and a benzyl substituent, resulting in molecular weights typically above 350 Da and high polar surface areas. The target compound, (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone, has a molecular weight of 313.41 g/mol and contains a single carbonyl (methanone) bridge rather than the dione motif . This structural simplification reduces hydrogen bond acceptor count and may improve membrane permeability compared to thiazolidinedione drugs. Additionally, with fewer rotatable bonds and a compact o-tolyl substituent, the molecule is more ligand-efficient, a desirable property for fragment-based or lead-like screening libraries [1].

Drug-likeness Physicochemical Properties Thiazolidine Scaffold

High-Impact Application Scenarios for (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone Based on Current Evidence


Chemical Probe Design for Kinase or Enzyme Target Deconvolution

The thiazolidine scaffold has demonstrated nanomolar enzyme inhibition (e.g., Mtb pantothenate synthetase IC50 = 350 nM; PI3Kγ IC50 = 250 nM for related thiazolidinediones) [1]. The target compound’s methoxyphenyl and o-tolyl substituents provide unique vectors for probing hydrophobic pockets or hydrogen-bonding interactions in ATP-binding or allosteric sites. Its lower molecular weight and reduced hydrogen bonding relative to glitazone drugs make it suitable for fragment-based screening or as a core for parallel library synthesis.

SAR Expansion in Anticancer Thiazolidine Series

Methoxy-substituted thiazolidines have demonstrated low-micromolar cytotoxicity against MCF-7 breast cancer cells, while halogenated analogs achieve IC50 values of 30–47 µg/mL against PC3 prostate cancer cells [1]. (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone, with its 3-methoxy and o-tolyl groups, occupies an unexplored region of thiazolidine chemical space, offering an opportunity to probe methoxy positional effects and ortho-substituent steric effects on cancer cell selectivity. Researchers can benchmark new data against the published class-level reference points to establish clear SAR trends.

Analytical Standard for Method Development and Compound Library Quality Control

With 98% purity and multi-method batch documentation (NMR, HPLC, GC) [1], the Bidepharm product can serve as a qualified reference standard for developing LC-MS or GC-MS methods targeting thiazolidine-containing compounds. In compound management, it provides a high-confidence identity standard for plate-based screening libraries, reducing the risk of misannotation that plagues commercial compound collections.

Quote Request

Request a Quote for (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.